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Compound of Interest

Compound Name: (S)-(+)-2-Methylpiperazine

Cat. No.: B108145

(S)-(+)-2-Methylpiperazine (CAS No: 74879-18-8) is a chiral heterocyclic building block of
significant interest within the pharmaceutical and life sciences sectors.[1] Its rigid, diamine
structure serves as a critical scaffold in the synthesis of a wide array of bioactive molecules.
The piperazine moiety is a well-established pharmacophore, and the introduction of a chiral
methyl group at the C2 position allows for precise stereochemical interactions with biological
targets, which is fundamental to modern drug design.[2][3]

This guide provides research, development, and procurement professionals with a
comprehensive overview of the commercial landscape for (S)-(+)-2-Methylpiperazine. We will
delve into sourcing strategies, supplier evaluation, essential quality control protocols, and the
scientific rationale behind these validation steps. Our focus is to empower researchers to
procure this vital synthon with confidence, ensuring the integrity and reproducibility of their
scientific endeavors. The applications for this compound are diverse, ranging from its
established role as a synthon for quinoline antibacterials to its use in developing selective
nicotinic acetylcholine receptor (hnAChR) modulators.[4]

Part 1: Commercial Availability and Supplier
Landscape

The procurement of a chiral intermediate like (S)-(+)-2-Methylpiperazine requires careful
consideration of supplier reliability, available purity grades, and the quality of documentation
provided. The compound is readily available from a range of global suppliers, including large
chemical manufacturers, specialized distributors, and online marketplaces.
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Key Supplier Identification

A survey of the market reveals several key suppliers offering (S)-(+)-2-Methylpiperazine, often
with specified purity levels and in various quantities suitable for both laboratory-scale research
and bulk manufacturing. Researchers can source this chemical from primary manufacturers or

reputable distributors who often provide additional logistical and technical support.

Supplier/Vendor Platform

Typical Purity

Notes

Sigma-Aldrich (Merck)

99%

A well-documented source with
readily available Certificates of
Analysis (CoA) and Safety
Data Sheets (SDS).

TCI (Tokyo Chemical Industry)

>97.0% (GC)

Offers various grades and
quantities, often catering to

synthetic chemistry needs.[5]

A supplier focused on bioactive

molecules for drug discovery,

ChemScene >98% o ] )
providing detailed chemical
data.[6]

A distributor serving the life
) o sciences market, highlighting
Amerigo Scientific 99%

the compound's quality for

research applications.[7]

ECHEMI / BuyersGuideChem

Varies (typically 99%-+)

Online marketplaces listing
multiple, often international,
manufacturers and suppliers.
[8][9] Diligence is required to
vet individual sellers.

Chem-Impex

> 99% (GC)

Provides the compound as a
key building block for
pharmaceutical and

agrochemical synthesis.[1]
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Expert Insight: When selecting a supplier, especially from broader marketplaces, it is crucial to
move beyond the listed purity. Requesting a lot-specific Certificate of Analysis (CoA) is a nhon-
negotiable first step. This document provides the authoritative data on purity, optical rotation,
and levels of key impurities for the specific batch you will receive.

Part 2: Quality Assessment and In-House
Verification

While suppliers provide specifications, the "trust but verify" principle is paramount in
pharmaceutical R&D. The ultimate responsibility for compound integrity rests with the end-user.
The primary quality attributes for (S)-(+)-2-Methylpiperazine are its chemical purity and, most
critically, its enantiomeric excess (e.e.).

Understanding the Impurity Profile

Potential impurities can arise from the synthetic route used. Common synthesis strategies
include the chiral resolution of racemic 2-methylpiperazine using a resolving agent like (L)-
tartaric acid or asymmetric synthesis starting from a chiral precursor such as N-Boc-alanine.
[10][11]

Therefore, the key impurities to analyze for are:

* (R)-(-)-2-Methylpiperazine: The opposite enantiomer. Its presence can have drastically
different pharmacological effects or act as an inert diluent, affecting molar calculations.

» Residual Solvents: From reaction and crystallization steps (e.g., THF, Methanol, Toluene).

o Unreacted Starting Materials or Reagents: Depending on the synthetic pathway.[11]

Core Technical Specifications

The table below summarizes the critical chemical and physical properties that define the quality
of (S)-(+)-2-Methylpiperazine.
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Parameter Typical Specification Significance
Unique identifier for the correct
CAS Number 74879-18-8 )
enantiomer.
Confirms chemical
Molecular Formula CsHi2N2 -
composition.[12]
Essential for accurate molar
Molecular Weight 100.16 g/mol calculations in reaction
stoichiometry.[12]
) ) ) A simple but important initial
White to off-white crystalline o
Appearance ) check for gross contamination.
powder/solid
[51[8]
) ) ) A narrow melting range is
Melting Point 91-93 °C (lit.)

indicative of high purity.

Optical Rotation [a]D

~+6.8° (c=1 in ethanol)

A critical measure of
enantiomeric purity. Significant
deviation suggests
contamination with the (R)-
enantiomer or other chiral

impurities.

Quantifies the amount of the

Purity (GC/HPLC) >98% desired compound relative to
achiral impurities.
The most critical parameter for
Enantiomeric Excess (e.e.) >98% chiral applications, determined

by chiral chromatography.

Workflow for Sourcing and Quality Verification

The following diagram illustrates the logical flow from identifying a potential supplier to

releasing the material for use in experiments.
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Phase 1: Procurement
Identify Potential Suppliers
(e.g., Sigma-Aldrich, TCI)

l

Request Lot-Specific
Certificate of Analysis (CoA) & SDS

'

Evaluate Supplier Documentation
(Purity, Optical Rotation, Impurities)

Glace Order for Qualified Bath

Phase 2: Inv-House QC
Receive Material &
Perform Visual Inspection
Sample for Analysis

Chiral HPLC Analysis Purity Analysis (GC or RP-HPLC)
(Determine Enantiomeric Excess) (Determine Chemical Purity)

Compare Results with
Supplier CoA

Phase 3: Disposition

Decision Point:
Does Material Meet Spec?

ACCEPT REJECT
Release for R&D Use Contact Supplier

Click to download full resolution via product page

Caption: Workflow for sourcing and quality control of (S)-(+)-2-Methylpiperazine.
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Part 3: Experimental Protocol for Quality Control

Verifying the enantiomeric excess (e.e.) is the most critical QC step. Chiral High-Performance
Liquid Chromatography (HPLC) is the gold standard for this analysis.[13]

Protocol: Determination of Enantiomeric Excess by
Chiral HPLC

Objective: To separate and quantify the (S)-(+)- and (R)-(-)- enantiomers of 2-Methylpiperazine
to determine the enantiomeric excess of a supplied sample.

Rationale: Chiral Stationary Phases (CSPs), often based on polysaccharides like cellulose or
amylose, create a chiral environment where enantiomers have different affinities. This
differential interaction leads to different retention times, allowing for their separation and
quantification.[13] Direct analysis can be challenging; derivatization is often employed to
introduce a chromophore for UV detection and improve chromatographic behavior.

Materials:

(S)-(+)-2-Methylpiperazine sample

Derivatizing agent (e.g., Dansyl chloride or a chiral acid chloride)

Aprotic solvent (e.g., acetonitrile)

Tertiary amine base (e.qg., triethylamine)

HPLC system with UV detector

Chiral stationary phase column (e.g., Cellulose or Amylose-based CSP)

Mobile phase (e.g., Heptane/lsopropanol mixture)
Methodology:
o Sample Derivatization (Preparation):

o Accurately weigh ~5 mg of the (S)-(+)-2-Methylpiperazine sample into a clean vial.
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o Dissolve the sample in 1 mL of acetonitrile.
o Add 1.2 equivalents of triethylamine to the solution.

o Add 1.1 equivalents of the derivatizing agent (e.g., Dansyl chloride) and vortex the
mixture.

o Allow the reaction to proceed at room temperature for 1 hour, or until complete as
monitored by TLC. This step converts the non-UV active amine into a derivative that can
be easily detected.

o Dilute the final reaction mixture to a suitable concentration (~0.1 mg/mL) with the mobile
phase.

o HPLC Analysis:

o Column: A suitable polysaccharide-based chiral column (e.g., Chiralcel® OD-H or
Chiralpak® AD-H).

o Mobile Phase: A mixture of heptane and isopropanol (e.g., 90:10 v/v). The exact ratio must
be optimized to achieve baseline separation.

o Flow Rate: 1.0 mL/min.
o Column Temperature: 25 °C.

o Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 254 nm for
Dansyl).

o Injection Volume: 10 pL.
e Procedure:

o Equilibrate the chiral column with the mobile phase for at least 30 minutes until a stable
baseline is achieved.[13]

o System Suitability: First, inject a derivatized sample of racemic 2-methylpiperazine to
determine the retention times of both the (S) and (R) enantiomers and to confirm that the
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column is providing adequate separation (Resolution > 1.5).
o Inject the prepared sample solution of the supplied (S)-(+)-2-Methylpiperazine.
o Record the chromatogram and integrate the peak areas for both enantiomer derivatives.

o Data Analysis (Calculation of e.e.):

o ldentify the major peak corresponding to the (S)-enantiomer and the minor peak (if any)
corresponding to the (R)-enantiomer based on the racemic standard injection.

o Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area_S -
Area_R)/ (Area_S + Area_R)] * 100 Where:

» Area_S = Peak area of the (S)-enantiomer derivative.
» Area_R = Peak area of the (R)-enantiomer derivative.

Trustworthiness: This protocol is self-validating through the initial run of a racemic standard.
This step confirms the identity of each enantiomer peak and demonstrates the system's
capability to separate them, ensuring that the subsequent analysis of the test sample is
accurate and reliable.

Part 4: Safety, Handling, and Storage

(S)-(+)-2-Methylpiperazine is classified as a flammable solid and causes skin and eye
irritation.[12] Proper handling is essential for laboratory safety.

o Personal Protective Equipment (PPE): Always use gloves, safety glasses (eyeshields), and a
dust mask (type N95 or equivalent) when handling the solid.

e Handling: Handle in a well-ventilated area, preferably a fume hood. Keep away from heat,
sparks, and open flames.[14] Avoid generating dust.

o Storage: Store in a tightly closed container in a dry, well-ventilated place designated as a
flammables area.[8]

Conclusion
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(S)-(+)-2-Methylpiperazine is an indispensable chiral building block for modern
pharmaceutical research. Its commercial availability is robust, but this accessibility necessitates
a rigorous and scientifically-grounded approach to procurement and quality control. By
combining careful supplier vetting with mandatory in-house analytical verification, particularly
chiral HPLC analysis, researchers can ensure the stereochemical integrity of their starting
materials. This diligence is the foundation upon which reliable, reproducible, and ultimately
successful drug discovery programs are built.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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